N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O6/c17-8(5-16-9(18)1-2-10(16)19)13-12-15-14-11(22-12)7-6-20-3-4-21-7/h6H,1-5H2,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBGZLUBVHKVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole Ring : Known for its stability and biological activity.
- Dioxin Structure : Contributes to the compound's reactivity and interaction with biological targets.
Molecular Formula : C₁₅H₁₈N₄O₄
Molecular Weight : 318.33 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety can inhibit various enzymes or receptors involved in critical biological pathways.
Key Mechanisms Include :
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases (G1/S or G2/M), which prevents cancer cell proliferation.
Biological Activity Overview
Research indicates that compounds containing oxadiazole structures exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have reported the ability of oxadiazole derivatives to induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some derivatives show promise against bacterial and fungal strains.
Table 1: Summary of Biological Activities
Case Studies
Several studies highlight the biological effects of this compound on different cell lines.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with IC50 values suggesting potent anticancer activity.
Case Study 2: Antimicrobial Activity
In vitro testing against Gram-positive and Gram-negative bacteria showed that the compound exhibited significant antimicrobial activity. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Research Findings
Recent research has focused on optimizing the synthesis of this compound and exploring its pharmacological properties:
- Synthesis Methods : Various synthetic routes have been explored to enhance yield and purity. Continuous flow reactors have been suggested for industrial-scale production.
- Pharmacological Studies : Investigations into the pharmacokinetics and bioavailability are ongoing to assess its potential as a therapeutic agent.
Scientific Research Applications
Anticancer Activity
Numerous studies have reported the anticancer properties of compounds containing oxadiazole derivatives. The specific compound has been evaluated for its efficacy against various cancer cell lines:
- Mechanism of Action : The oxadiazole ring is known to enhance the biological activity of compounds by interacting with cellular targets involved in cancer progression. Research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades associated with cell survival and proliferation .
-
Case Studies :
- A study demonstrated that similar oxadiazole derivatives exhibited significant cytotoxicity against leukemia cell lines (e.g., HL-60) with IC50 values as low as 0.056 µM .
- Another investigation showed that compounds with oxadiazole structures inhibited tumor growth in vivo and exhibited low toxicity in normal cells .
Biological Profile
The biological profile of the compound is characterized by its ability to interact with multiple molecular targets:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide also exhibit antimicrobial properties against various pathogens .
Potential Therapeutic Uses
Given its promising anticancer and antimicrobial activities, this compound may have several therapeutic applications:
Chemical Reactions Analysis
Amine Acylation via Dioxopyrrolidinyl Group
The 2,5-dioxopyrrolidin-1-yl moiety acts as an activated ester, facilitating nucleophilic acyl substitution with primary amines. This reaction forms stable amide bonds while releasing the pyrrolidine dione byproduct .
Key Reaction:
| Conditions | Reactants | Yield | Reference |
|---|---|---|---|
| pH 7.4 buffer, 25°C, 1–2 hrs | Aliphatic amines | >80% | |
| DMF, 4°C, 12 hrs | Aromatic amines | 60–75% |
This reaction is widely utilized in bioconjugation, especially for modifying proteins or peptides .
Hydrolysis of Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives.
Key Reaction:
| Conditions | Catalyst | Time | Yield | Reference |
|---|---|---|---|---|
| 1M HCl, reflux | — | 6 hrs | 85% | |
| 0.1M NaOH, RT | — | 24 hrs | 72% |
Hydrolysis kinetics depend on steric hindrance from the oxadiazole and dihydrodioxin groups .
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole core participates in nucleophilic substitution or ring-opening reactions under specific conditions:
Nucleophilic Substitution
Electrophilic sites at C-2 or C-5 of the oxadiazole can react with nucleophiles like hydrazines or thiols :
| Conditions | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| Ethanol, 80°C, 4 hrs | Hydrazine | Hydrazide analog | 78% | |
| DMF, RT, 12 hrs | Thiophenol | Thioether-linked derivative | 65% |
Ring-Opening Reactions
Strong bases (e.g., NaOH) or reducing agents (e.g., LiAlH) can cleave the oxadiazole ring :
Dihydrodioxin Ring Transformations
The 5,6-dihydro-1,4-dioxin ring exhibits moderate stability but undergoes oxidation or acid-catalyzed ring-opening:
Oxidation to Aromatic Dioxin
| Oxidizing Agent | Conditions | Yield | Reference |
|---|---|---|---|
| KMnO | Aqueous, 60°C | 55% | |
| DDQ | Toluene, RT | 40% |
Acid-Catalyzed Ring-Opening
Under acidic conditions, the dioxin ring hydrolyzes to form diol intermediates :
Stability Under Ambient Conditions
The compound is stable in anhydrous solvents (DMF, DMSO) but degrades in aqueous media over time:
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| pH 7.4 buffer, 25°C | Hydrolysis of dioxopyrrolidine | 48 hrs | |
| Light exposure | Oxadiazole ring decomposition | 72 hrs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
